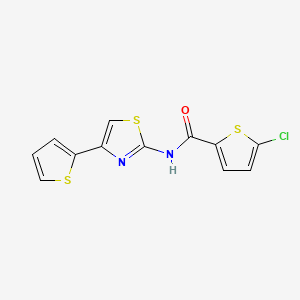
1-Methylcyclooctane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclooctane-1-carbonitrile is a chemical compound with the CAS Number: 35664-88-1 . It has a molecular weight of 151.25 . The IUPAC name for this compound is 1-methylcyclooctane-1-carbonitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methylcyclooctane-1-carbonitrile is 1S/C10H17N/c1-10(9-11)7-5-3-2-4-6-8-10/h2-8H2,1H3 . This indicates that the compound has a cyclooctane ring with a methyl group and a carbonitrile group attached to it.Physical And Chemical Properties Analysis
1-Methylcyclooctane-1-carbonitrile is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactions
- Tandem Alder-ene and Diels-Alder Reactions : The study by Lodochnikova et al. (2010) explored the reactivity of 1-methylcycloprop-2-ene-1-carbonitrile in tandem alder-ene and Diels-Alder reactions, revealing its potential as a versatile intermediate in synthetic organic chemistry Lodochnikova et al., 2010.
Catalysis
- Palladium-Catalyzed Synthesis : The work by Hulin et al. (2004) demonstrated how 1,5-cyclooctadiene can be transformed into a substituted bicyclo[3.3.0]octane ring system under palladium catalysis, which could imply similar catalytic applications for related cycloalkanes Hulin et al., 2004.
Materials Science
- Flame Retardants : Research by Riddell et al. (2009) on the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO) highlights the application of cycloalkane derivatives in enhancing fire resistance in materials, suggesting potential areas where similar compounds could be applied Riddell et al., 2009.
Safety and Hazards
The safety information for 1-Methylcyclooctane-1-carbonitrile indicates that it is potentially harmful. The hazard statements include H302, H312, H315, H319, H332, H335 . These statements suggest that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-methylcyclooctane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(9-11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVMGVYUDIWVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclooctane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

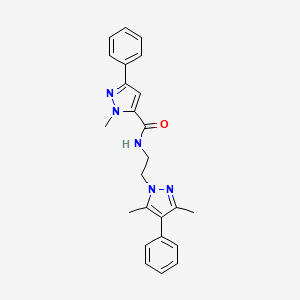
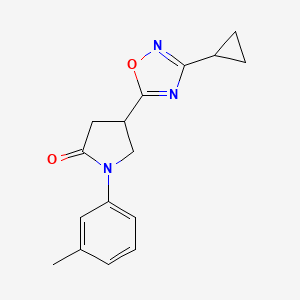
![[(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2726360.png)
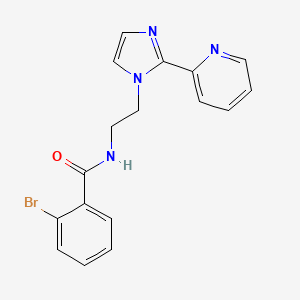
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)
![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)
![N-(4-fluoro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine](/img/structure/B2726368.png)
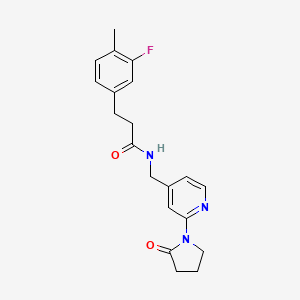
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)
